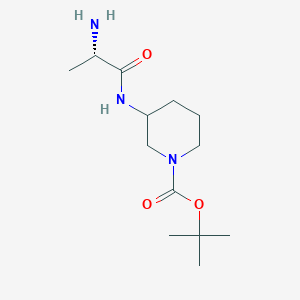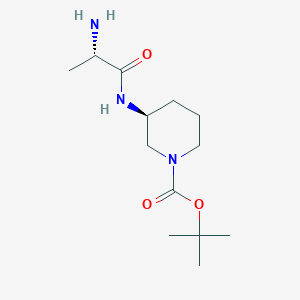![molecular formula C15H28N2O3 B7915067 Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915067.png)
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a complex organic compound with diverse applications in scientific research. This compound, featuring a cyclopropyl group and a piperidine ring, exhibits unique chemical and biological properties, making it a topic of interest in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves several key steps:
Formation of the Piperidine Intermediate: : Starting from readily available precursors, the piperidine ring is constructed via a cyclization reaction.
Introduction of the Hydroxyethyl Group: : This involves nucleophilic substitution reactions to attach the 2-hydroxy-ethyl group to the piperidine ring.
Formation of the Carbamic Acid Ester: : The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production may involve optimized synthetic routes for scalability, often using continuous flow techniques and more efficient catalytic processes to increase yield and reduce waste.
化学反応の分析
Types of Reactions
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: : Conversion to ketones or alcohols depending on the reagents used.
Reduction: : Formation of secondary or primary amines under reducing conditions.
Substitution: : Nucleophilic substitution to modify the hydroxyethyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: : KMnO₄, Jones Reagent
Reduction: : LiAlH₄, H₂/Pd
Substitution: : SN2/SN1 conditions with appropriate leaving groups and nucleophiles
Major Products
The major products formed from these reactions vary widely but often include modified piperidine or cyclopropyl derivatives with altered functional groups.
科学的研究の応用
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester finds applications in:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors.
Industry: : Used in the synthesis of pharmaceuticals and agrochemicals due to its stability and reactivity.
作用機序
The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural ligands, leading to binding and modulation of activity in biological systems. Detailed studies often reveal the involvement of pathways related to neurotransmission or enzyme inhibition.
類似化合物との比較
Similar compounds include other piperidine derivatives such as:
Cyclopropyl-[(S)-1-(2-methyl-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Cyclopropyl-[(S)-1-(2-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
What sets Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester apart is its hydroxyethyl group, which can engage in unique hydrogen bonding and offers different reactivity profiles, enhancing its utility in various applications.
That covers a lot of the key details. Anything else you want to dive deeper into?
特性
IUPAC Name |
tert-butyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOAZWYGPMUNF-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H]1CCCN(C1)CCO)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914987.png)
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914992.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914999.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915003.png)

![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915034.png)
![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915038.png)
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915046.png)
![[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915056.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915059.png)

![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7915068.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915076.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915081.png)
